molecular formula C19H20N2O2 B4017144 11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B4017144
M. Wt: 308.4 g/mol
InChI Key: HXCWEINLYLVULG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate processes employing diazatricyclo frameworks. For example, Dixon et al. (2006) explored the synthesis of a similar compound, highlighting the role of asymmetric synthesis and the use of organolithium reagents, magnesium, and copper in forming the diazatricyclo structure (Dixon, McGrath, & O’Brien, 2006). Additionally, Dotsenko et al. (2007) presented a one-pot synthesis approach for tetraazatricyclo derivatives, emphasizing efficiency and the utility of primary amines and formaldehyde in the synthesis process (Dotsenko, Krivokolysko, Chernega, & Litvinov, 2007).

Molecular Structure Analysis

The molecular structure of compounds within this class has been studied through various analytical methods. Thimmegowda et al. (2008) synthesized a novel bioactive heterocyclic compound, providing insights into the crystal structure and confirming the arrangement of molecular components via X-ray diffraction study (Thimmegowda, Sarala, Kumar, Prasanna, Chandrappa, Raju, Sridhar, Prasad, & Rangappa, 2008).

Chemical Reactions and Properties

Chemical reactions involving the diazatricyclo framework exhibit specificity towards the formation of complex heterocyclic structures. Charushin et al. (1987) described reactions leading to diquinoxalino derivatives, emphasizing the role of addition reactions and the cleavage of C-N bonds (Charushin, Petrova, Aleksandrov, Egorova, Chernishev, Sidorov, Klyuev, & Chupakhin, 1987).

Physical Properties Analysis

Investigations into the physical properties of such compounds reveal critical insights into their stability, crystallinity, and molecular interactions. Research by Thimmegowda et al. (2008) on a closely related compound detailed its crystallization in a monoclinic space group, providing vital data on cell parameters and exhibiting the absence of intramolecular hydrogen bonding (Thimmegowda et al., 2008).

properties

IUPAC Name

11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-5-7-15(8-6-13)19(23)20-10-14-9-16(12-20)17-3-2-4-18(22)21(17)11-14/h2-8,14,16H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCWEINLYLVULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylbenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 2
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11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 3
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11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 4
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11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 5
Reactant of Route 5
11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Reactant of Route 6
Reactant of Route 6
11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

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